molecular formula C9H8Br2O2 B1407101 2,4-Dibromo-5-ethoxy benzaldehyde CAS No. 1823404-49-4

2,4-Dibromo-5-ethoxy benzaldehyde

Cat. No.: B1407101
CAS No.: 1823404-49-4
M. Wt: 307.97 g/mol
InChI Key: FGQVJMCCJITIMF-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-ethoxy benzaldehyde is a chemical compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . It is used in various chemical reactions as an intermediate .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one ethoxy group, and one formyl group .


Chemical Reactions Analysis

This compound, like other benzaldehydes, can participate in various chemical reactions. For instance, 2,5-Dibromobenzaldehyde can react with Ethane-1,2-diol to produce 2-(2,5-Dibromo-phenyl)-[1,3]dioxolane . The specific reactions that this compound can undergo may depend on the reaction conditions and the presence of other reagents.

Scientific Research Applications

Synthesis and Catalysis

  • 2,4-Dibromo-5-ethoxy benzaldehyde is utilized in the synthesis of various compounds. For instance, it can catalyze the formation of 5-Ethoxy carbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2(H)-one, offering high yields under specific conditions like a strong acid ion exchange resin and optimal ratios of reactants (Yang-Qing Mo, 2009).

Application in Organic Synthesis

  • In organic synthesis, this compound is involved in the preparation of dihydropyridines, precursors for pharmaceuticals like calcium channel blockers. Using basic carbons as catalysts, it aids in the condensation process of benzaldehyde with ethyl cyanoacetate (Elizabeth Perozo-Rondón et al., 2006).

Structural and Chemical Analysis

  • Its derivatives are also significant in crystallography and structural analysis. For example, in the crystalline state, certain benzaldehyde derivatives exhibit distinct conformations, which are crucial for understanding molecular interactions and structural properties (P. G. Jene et al., 1999).

Medicinal Chemistry and Drug Development

  • In the realm of medicinal chemistry, derivatives of this compound are synthesized for potential applications in pharmacy, serving as building blocks for various drugs (Nguyen To Hoai et al., 2018).

Magnetic Properties and Material Science

  • It's also used in material science, particularly in the study of magnetic properties. For instance, its derivatives are part of the synthesis process in studies investigating the magnetic properties of Co(II)4O4 cubes (Kun Zhang et al., 2013).

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-ethoxy benzaldehyde in chemical reactions can vary depending on the specific reaction. For example, in a reaction involving a benzylic halide, the reaction could proceed via an SN1 or SN2 pathway, with the pathway depending on whether the benzylic halide is primary, secondary, or tertiary .

Properties

IUPAC Name

2,4-dibromo-5-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-2-13-9-3-6(5-12)7(10)4-8(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQVJMCCJITIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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